molecular formula C23H15N5O4 B1223843 N-[5-cyano-7-(furan-2-ylmethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]furan-2-carboxamide

N-[5-cyano-7-(furan-2-ylmethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]furan-2-carboxamide

Cat. No.: B1223843
M. Wt: 425.4 g/mol
InChI Key: HSLVLERSHNOGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-cyano-1-(2-furanylmethyl)-10-methyl-5-oxo-2-dipyrido[3,4-c:1’,2’-f]pyrimidinylidene]-2-furancarboxamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine core fused with pyridine rings and substituted with furan and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-1-(2-furanylmethyl)-10-methyl-5-oxo-2-dipyrido[3,4-c:1’,2’-f]pyrimidinylidene]-2-furancarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the furan and cyano groups. Key steps may include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Furan Substitution: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Cyano Group Introduction: The cyano group can be added using a nucleophilic substitution reaction with cyanide salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-1-(2-furanylmethyl)-10-methyl-5-oxo-2-dipyrido[3,4-c:1’,2’-f]pyrimidinylidene]-2-furancarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and furan positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of N-[3-cyano-1-(2-furanylmethyl)-10-methyl-5-oxo-2-dipyrido[3,4-c:1’,2’-f]pyrimidinylidene]-2-furancarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and furan groups may play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[3-cyano-1-(2-furanylmethyl)-10-methyl-5-oxo-2-dipyrido[3,4-c1’,2’-f]pyrimidinylidene]-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[3-cyano-1-(2-thiophenemethyl)-10-methyl-5-oxo-2-dipyrido[3,4-c1’,2’-f]pyrimidinylidene]-2-furancarboxamide: Similar structure but with a thiophene ring in place of one of the furan rings.

Uniqueness

The uniqueness of N-[3-cyano-1-(2-furanylmethyl)-10-methyl-5-oxo-2-dipyrido[3,4-c:1’,2’-f]pyrimidinylidene]-2-furancarboxamide lies in its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H15N5O4

Molecular Weight

425.4 g/mol

IUPAC Name

N-[5-cyano-7-(furan-2-ylmethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]furan-2-carboxamide

InChI

InChI=1S/C23H15N5O4/c1-14-5-2-8-27-19(14)25-21-17(23(27)30)11-15(12-24)20(26-22(29)18-7-4-10-32-18)28(21)13-16-6-3-9-31-16/h2-11H,13H2,1H3

InChI Key

HSLVLERSHNOGAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C4=CC=CO4)N3CC5=CC=CO5)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-cyano-7-(furan-2-ylmethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-cyano-7-(furan-2-ylmethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]furan-2-carboxamide
Reactant of Route 3
N-[5-cyano-7-(furan-2-ylmethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]furan-2-carboxamide
Reactant of Route 4
N-[5-cyano-7-(furan-2-ylmethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[5-cyano-7-(furan-2-ylmethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[5-cyano-7-(furan-2-ylmethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]furan-2-carboxamide

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